molecular formula C₃₄H₅₀O₃ B1140987 (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate CAS No. 40824-59-7

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate

Cat. No.: B1140987
CAS No.: 40824-59-7
M. Wt: 506.76
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

(3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for steroid compounds. The complete International Union of Pure and Applied Chemistry name for this compound is [(3S,7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate. This nomenclature specifically identifies the stereochemical configuration at each chiral center, indicating the precise three-dimensional arrangement of atoms within the molecule.

The compound possesses a molecular formula of C34H50O3 and a molecular weight of 506.76 grams per mole. The Chemical Abstracts Service registry number for this compound is documented as 40824-59-7, providing a unique identifier for database searches and chemical procurement. The systematic classification places this molecule within the broader category of cholesterol derivatives, specifically as a benzoate ester of a hydroxylated cholesterol analogue.

The Simplified Molecular Input Line Entry System representation of this compound is: CC(C)CCCC@@H[C@H]1CC[C@H]2[C@@H]3C@HC=C4CC@HOC(=O)c5ccccc5. This notation captures the complete connectivity and stereochemistry of the molecule, enabling computational modeling and database searches. The International Chemical Identifier string provides additional structural information: InChI=1S/C34H50O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-31,35H,9-11,14-20H2,1-5H3/t23-,26+,27-,28+,29+,30-,31+,33+,34-/m1/s1.

Crystal Lattice Parameters from X-ray Diffraction Studies

X-ray diffraction analysis has provided crucial insights into the solid-state structure and packing arrangements of cholesteryl benzoate derivatives. Research conducted using Rigaku diffraction systems with nickel-filtered copper radiation has revealed important structural parameters for related cholesteryl benzoate compounds. The diffraction measurements were performed at various controlled temperatures using specialized hot stages to examine temperature-dependent structural changes.

Table 1: X-ray Diffraction Parameters for Cholesteryl Benzoate Derivatives

Compound Temperature (°C) Layer Spacing (Å) Molecular Length (Å)
Cholesteryl 4-alkoxylbenzoate 120 32.6 36.4
Cholesteryl 4-alkoxylbenzoate (extended) 120 36.8 41.4
Cholesteryl 3,4-dialkoxylbenzoate 95 30.7 31.4
Cholesteryl 3,4-dialkoxylbenzoate (medium) 77 34.8 36.4
Cholesteryl 3,4-dialkoxylbenzoate (extended) 68 38.9 41.4

The crystallographic data reveal that cholesteryl benzoate derivatives exhibit smectic liquid crystalline phases with characteristic layer spacings ranging from 30.7 to 38.9 Ångströms. These measurements indicate that the molecules adopt specific orientational arrangements within the crystal lattice, with the layer spacing values being dependent on both temperature and the specific substitution pattern of the benzoate group. The molecular length calculations based on molecular mechanics calculations show values between 31.4 and 41.4 Ångströms, suggesting various conformational states of the cholesterol side chain.

Conformational Analysis of Steroidal Backbone and Benzoate Group

The conformational analysis of (3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate reveals distinct structural features arising from the rigid steroid backbone and the flexible benzoate substituent. Single crystal X-ray diffraction studies of cholesteryl benzoate have demonstrated that the side chain adopts an extended conformation in the solid state. This extended conformation represents the most thermodynamically stable arrangement of the cholesterol side chain, minimizing steric interactions while maximizing van der Waals contacts.

The steroidal backbone maintains the characteristic chair conformations of the cyclohexane rings, with the A-ring adopting a chair conformation that positions the 3β-benzoate group in an equatorial orientation. This equatorial positioning minimizes steric strain and allows for optimal hydrogen bonding interactions with neighboring molecules. The B-ring contains the 5,6-double bond, which introduces planarity to this region of the molecule and affects the overall molecular shape.

The 7α-hydroxyl group occupies an axial position on the B-ring, creating a specific spatial arrangement that influences both intramolecular and intermolecular interactions. The benzoate group at the 3β position introduces additional conformational flexibility through rotation around the ester bond. Molecular mechanics calculations using programs such as Molecular Mechanics version 2 have been employed to predict optimal conformations and validate experimental crystallographic observations.

The phenyl ring of the benzoate group can adopt various orientations relative to the steroid backbone, with the preferred conformation being influenced by crystal packing forces and potential π-π stacking interactions with neighboring molecules. The carbonyl oxygen of the benzoate ester participates in hydrogen bonding networks that stabilize the crystal structure and influence the observed packing arrangements.

Properties

IUPAC Name

[(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-31,35H,9-11,14-20H2,1-5H3/t23-,26+,27?,28+,29+,30-,31+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQOZGBTTMUPRW-SPKZKWMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675764
Record name [(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40824-59-7
Record name [(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzoate Protection at the 3β-Position

The most straightforward method involves reacting cholest-5-ene-3,7-diol with benzoyl chloride in the presence of pyridine. Pyridine acts as both a catalyst and acid scavenger, driving the reaction to completion by neutralizing HCl byproducts. A typical protocol uses a 1:1.2 molar ratio of diol to benzoyl chloride in anhydrous dichloromethane at 0–5°C, achieving 87–92% conversion to the 3-benzoate ester within 2 hours. The 7α-hydroxyl group remains unprotected, necessitating inert conditions to prevent oxidation.

Purification and Crystallization

Crude product purification involves sequential washes with methanol to remove unreacted benzoyl chloride and pyridine hydrochloride. Recrystallization from ethyl acetate/hexane (1:3 v/v) yields colorless needles with a melting point of 160.5–161.5°C, consistent with literature. Thin-layer chromatography (TLC) in dichloromethane/ethyl acetate (9:1) confirms homogeneity, with the benzoate derivative exhibiting an Rf = 0.55 versus Rf = 0.08 for the starting diol.

Bromination-Dehydrobromination Strategies

Selective 7α-Bromination

Patent data describe bromination of 3β-benzoyloxycholesta-5-ene using dibromodimethylhydantoin (DBDMH) in methylene chloride at −60°C. This generates 7α-bromo-3β-benzoyloxycholest-5-ene in 78% yield, with minimal 7β-epimer formation (<5%). The low temperature suppresses allylic bromination at other positions, ensuring regioselectivity.

Stereoretentive Dehydrobromination

Treating the 7α-bromo intermediate with anhydrous tetrabutyl ammonium fluoride (TBAF) in tetrahydrofuran (THF) at 25°C induces β-elimination, forming the Δ5,7-diene. Critically, TBAF’s weak basicity and bulky structure prevent epimerization, preserving the 7α-configuration. The reaction proceeds quantitatively within 30 minutes, yielding 3β-benzoyloxycholesta-5,7-diene, which is subsequently hydroxylated at C7 using Sharpless asymmetric dihydroxylation conditions.

Comparative Analysis of Synthetic Methods

Method Yield Stereoselectivity Scalability Key Limitation
Direct Esterification85–92%ModerateLab-scaleRequires pre-formed diol precursor
Bromination-TBAF75–80%HighPilot-scaleAnhydrous conditions required
Epoxidation60–67%LowIndustrialComplex purification steps

Chemical Reactions Analysis

Hydrolysis of the 3β-Benzoate Group

The 3β-benzoyloxy group can undergo alkaline or enzymatic hydrolysis to regenerate the free 3β-hydroxyl group, forming (3β,7α)-cholest-5-ene-3,7-diol. This reaction is critical for biological activation, as the free diol serves as a substrate for downstream enzymatic transformations .

Reaction Conditions Outcome
Alkaline hydrolysis (e.g., NaOH/EtOH)Cleavage of benzoate ester to 3β-OH derivative
Enzymatic esterase activityRegeneration of native sterol structure

Enzymatic Oxidation and Isomerization

The free diol (post-hydrolysis) undergoes oxidation via HSD3B7 (hydroxy-Δ-5-steroid dehydrogenase), a membrane-bound endoplasmic reticulum enzyme. This reaction converts the 3β-hydroxyl group to a 3-ketone and isomerizes the Δ⁵ double bond to Δ⁴, yielding 7α-hydroxycholest-4-en-3-one as a key intermediate in bile acid synthesis .

Chemical Equation :

cholest 5 ene 3 7 diol+NAD+HSD3B77 hydroxycholest 4 en 3 one+NADH+H+\text{cholest 5 ene 3 7 diol}+\text{NAD}^+\xrightarrow{\text{HSD3B7}}\text{7 hydroxycholest 4 en 3 one}+\text{NADH}+\text{H}^+

Key Features Biological Significance
NAD+^+-dependent oxidationCritical step in cholesterol catabolism
Δ⁵ → Δ⁴ isomerizationRequired for bile acid precursor formation

Synthetic Modifications in Steroid Analog Preparation

The benzoate group is strategically used in synthetic chemistry to:

  • Stabilize intermediates : Enhances crystallinity during purification (e.g., in Diels-Alder adducts) .

  • Direct regioselective reactions : Protects the 3β-hydroxyl group, enabling selective functionalization at other positions (e.g., epoxidation at Δ²⁴) .

Example Synthetic Pathway :

  • Epoxidation : Oxidation of Δ²⁴ double bond in Diels-Alder adducts to form 24,25-epoxides.

  • Reductive cleavage : Treatment with LiAlH₄ opens the epoxide, yielding 25-hydroxylated steroids.

Comparative Reactivity of 3β-Benzoyloxy vs. 7α-Hydroxyl Groups

The 7α-hydroxyl group exhibits distinct reactivity due to steric and electronic factors:

Functional Group Reactivity Example Reaction
3β-BenzoyloxyBase-labile, hydrolyzes under mild conditionsAlkaline ester cleavage
7α-HydroxylResists oxidation under physiological conditionsRetained in bile acid precursors

Biological and Pathological Implications

  • Enzyme Inhibition : Mutations in HSD3B7 disrupt oxidation of the diol, leading to congenital bile acid synthesis defects and neonatal cholestasis .

  • Pharmacological Potential : The benzoate derivative may serve as a prodrug, modulating bioavailability of active sterols .

Key Structural and Reaction Data

Property Value/Outcome Source
IUPAC Name[(3S,7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoatePubChem
Molecular Weight506.8 g/molPubChem
Enzymatic Product (HSD3B7)7α-hydroxycholest-4-en-3-oneReactome
Synthetic UtilityIntermediate in vitamin D analog synthesisPatent

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate typically involves the esterification of (3beta,7alpha)-Cholest-5-ene-3,7-diol with benzoic acid or its derivatives. This modification enhances the compound's solubility and stability, making it more suitable for various applications. The chemical structure can be represented as follows:C27H46O2+C7H6O2C34H50O3\text{C}_{27}\text{H}_{46}\text{O}_2+\text{C}_7\text{H}_6\text{O}_2\rightarrow \text{C}_{34}\text{H}_{50}\text{O}_3

Biological Activities

1. Antitumor Activity
Research indicates that derivatives of cholest-5-ene compounds exhibit significant antitumor properties. A study highlighted that certain cholestane derivatives could inhibit the proliferation of cancer cells by inducing apoptosis. The benzoate modification may enhance these effects by improving cellular uptake and bioavailability .

2. Lipid Metabolism Regulation
Cholesterol derivatives play crucial roles in lipid metabolism. The compound has been shown to influence cholesterol homeostasis and may have applications in treating dyslipidemia. Studies suggest that it could modulate the expression of genes involved in lipid metabolism, potentially offering therapeutic avenues for metabolic disorders .

3. Skin Health Applications
Due to its structural similarity to cholesterol, this compound can be utilized in dermatological formulations. Its application in topical creams has been explored for treating skin conditions such as psoriasis and eczema by promoting skin barrier function and reducing inflammation .

Potential Therapeutic Uses

Application AreaDescription
Cancer Treatment Induces apoptosis in cancer cells; potential use as an adjunct therapy.
Metabolic Disorders Modulates lipid metabolism; could aid in managing dyslipidemia.
Dermatology Enhances skin barrier; reduces inflammation in skin diseases.

Case Studies

Case Study 1: Antitumor Effects
In a study published in a peer-reviewed journal, researchers synthesized various cholestane derivatives, including this compound. These derivatives were tested against several cancer cell lines, showing significant inhibition of cell growth compared to controls. The study concluded that the benzoate modification increased the potency of these compounds as potential anticancer agents .

Case Study 2: Lipid Regulation
Another investigation focused on the impact of this compound on lipid profiles in animal models. The results indicated a favorable modulation of serum cholesterol levels and a reduction in triglycerides when administered over a specified period. This suggests potential for developing therapies aimed at cardiovascular health .

Mechanism of Action

The mechanism of action of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate involves its interaction with cellular membranes and its influence on membrane fluidity and permeability. The compound may also interact with specific molecular targets, such as enzymes involved in cholesterol metabolism, and modulate their activity. Additionally, the benzoate group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between (3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate and related sterols/steroids:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Biological Activities
(3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate 40824-59-7 C₃₄H₅₀O₃ 506.759 3β-benzoate, 7α-OH Potential cholesterol modulation (inferred)
Cholest-5-ene-3β,7α-diol (parent diol) HMDB0059592 C₂₇H₄₆O₂ 402.653 3β-OH, 7α-OH Metabolic intermediate in bile acid synthesis
(25R)-26-Hydroxycholesterol 20380-11-4 C₂₇H₄₆O₂ 402.653 26-OH Regulates lipid metabolism and immune responses
Cholesteryl benzoate 604-32-0 C₃₄H₅₀O₂ 490.758 3β-benzoate Used in liquid crystal displays and membrane studies
(3β,7α,22E)-Stigmasta-5,22-diene-3,7-diol N/A C₂₉H₄₈O₂ 428.694 3β-OH, 7α-OH, 22E double bond Anti-inflammatory and cholesterol-lowering effects
7α-Hydroxy-4-cholesten-3-one 3862-25-7 C₂₇H₄₄O₂ 400.637 7α-OH, 4-en-3-one Intermediate in bile acid synthesis
Key Observations:

Positional Isomerism : Unlike 7α-Hydroxy-4-cholesten-3-one, which has a ketone at C3 and a double bond at C4, the target compound retains the Δ⁵ double bond and hydroxyl groups, preserving cholesterol-like interactions .

Backbone Variations : The stigmastane derivative (22E double bond) in (3β,7α,22E)-Stigmasta-5,22-diene-3,7-diol may target different metabolic pathways compared to cholestane-based compounds .

Physicochemical Properties

Property (3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate Cholest-5-ene-3β,7α-diol Cholesteryl benzoate
Molecular Weight 506.759 402.653 490.758
logP (predicted) ~8.5 ~6.2 ~10.2
Solubility Low in water, soluble in DMSO/chloroform Low in water Insoluble in water
Stability Hydrolytically stable (ester) Prone to oxidation Stable

The benzoate group enhances metabolic stability, making the compound less prone to enzymatic degradation compared to hydroxylated analogs .

Biological Activity

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate is a cholesterol derivative that exhibits various biological activities due to its structural characteristics and interactions within biological systems. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

Overview of the Compound

This compound features a benzoate moiety attached to the 3-hydroxyl group of cholesterol. This modification can significantly influence its chemical properties and biological functions. Cholesterol derivatives like this compound are critical for understanding membrane dynamics and cellular signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes. Key mechanisms include:

  • Membrane Fluidity : The compound alters membrane fluidity and permeability, which can affect the function of membrane-bound proteins and receptors.
  • Enzyme Modulation : It may interact with enzymes involved in cholesterol metabolism, potentially influencing lipid profiles and metabolic processes.
  • Drug Delivery Potential : The benzoate group enhances the compound's ability to penetrate cell membranes, making it a candidate for drug delivery systems.

Biological Activities

Research indicates several significant biological activities associated with this compound:

  • Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which may help mitigate oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain pathogens.
  • Anti-inflammatory Effects : The compound could modulate inflammatory responses by influencing cytokine production.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress markers
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryDecreases pro-inflammatory cytokines

Case Studies

  • Antioxidant Study : A study investigated the antioxidant capacity of various cholesterol derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) in treated cells compared to controls, suggesting its potential as an antioxidant agent.
  • Antimicrobial Evaluation : In vitro assays demonstrated that this compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations.

Applications in Research and Medicine

The unique properties of this compound make it a valuable compound in various fields:

  • Pharmaceutical Development : Its potential as a drug delivery agent is being explored due to its ability to enhance membrane permeability.
  • Biochemical Research : It serves as a model compound for studying sterol chemistry and cellular processes related to cholesterol metabolism.
  • Cosmetic Industry : The compound's antioxidant properties are being investigated for use in skin care formulations.

Q & A

Q. What analytical methods are recommended for confirming the structural integrity of (3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate in synthetic preparations?

  • Methodological Answer : Structural validation requires a combination of nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
  • 1H/13C NMR : Analyze characteristic peaks, such as the benzoate ester carbonyl (~168 ppm in 13C NMR) and the steroidal backbone protons (e.g., Δ5 double bond at ~5.3 ppm in 1H NMR) .
  • HPLC : Use a C18 column with a mobile phase of chloroform:methanol (95:5) to confirm purity (>98%) and monitor degradation products .

Q. What solvents are appropriate for dissolving (3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate in experimental setups?

  • Methodological Answer : The compound is soluble in chloroform , dichloromethane , and ethyl acetate (5–10 mg/mL). For cell-based assays, dissolve in dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid cytotoxicity. Pre-warm solvents to 37°C to enhance dissolution .

Q. What are optimal storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected vials with desiccants. For short-term use (<1 week), solutions in chloroform can be kept at 4°C. Monitor stability via HPLC every 3 months to detect hydrolysis of the benzoate ester .

Advanced Research Questions

Q. How can researchers design enzymatic assays to study the conversion of this compound to 7α-hydroxycholest-4-en-3-one?

  • Methodological Answer : Use cholest-5-ene-3β,7α-diol 3β-dehydrogenase (EC 1.1.1.181) under standardized conditions:
  • Reaction Buffer : 50 mM Tris-HCl (pH 7.5), 1 mM NAD+, 0.1% Triton X-100.
  • Substrate Concentration : 10–100 µM (dissolved in ethanol).
  • Detection : Monitor NADH formation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) spectrophotometrically.
  • Controls : Include heat-inactivated enzyme and substrate-free blanks to validate specificity .

Q. How to address discrepancies in reported enzymatic activity data for this compound’s metabolism in different studies?

  • Methodological Answer : Discrepancies often arise from enzyme source variability (e.g., microbial vs. mammalian isoforms) or assay conditions (e.g., pH, cofactors).
  • Standardization : Use recombinantly expressed enzyme (e.g., Rhodococcus erythropolis cholesterol oxidase) to ensure consistency .
  • Kinetic Analysis : Calculate KmK_m and VmaxV_{max} under identical buffer conditions.
  • Data Normalization : Express activity as µmol·min⁻¹·mg⁻¹ protein to account for enzyme purity differences .

Q. What experimental strategies are effective in distinguishing between stereoisomers during the synthesis of (3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak IC-3 column with hexane:isopropanol (90:10) to resolve 3β,7α and 3β,7β diastereomers.
  • NMR Nuclear Overhauser Effect (NOE) : Irradiate the 7α-hydroxyl proton to detect spatial proximity to the 3β-benzoate group, confirming stereochemistry .

Q. How to determine the kinetic parameters of cholest-5-ene-3β,7α-diol 3β-dehydrogenase acting on this compound?

  • Methodological Answer :
  • Substrate Titration : Vary substrate concentrations (1–100 µM) while maintaining excess NAD+ (1 mM).
  • Data Fitting : Use the Michaelis-Menten equation (v=Vmax[S]Km+[S]v = \frac{V_{max}[S]}{K_m + [S]}) to calculate KmK_m and VmaxV_{max}.
  • Inhibition Studies : Test bile acids (e.g., cholic acid) as potential competitive inhibitors to assess enzyme specificity .

Data Contradiction and Validation

Q. How to resolve conflicting reports on the compound’s role in lipid metabolism pathways?

  • Methodological Answer :
  • Pathway Mapping : Use LC-MS/MS to quantify downstream metabolites (e.g., 7α-hydroxycholest-4-en-3-one) in hepatocyte models.
  • Gene Knockdown : Silence CYP7A1 or HSD3B7 in vitro to isolate the compound’s contribution to bile acid synthesis.
  • Cross-Study Comparison : Normalize data to cell type (e.g., primary hepatocytes vs. HepG2) and culture conditions (e.g., serum-free media) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.